![molecular formula C6H3BrN2S2 B15250196 7-Bromothiazolo[4,5-c]pyridine-2-thiol CAS No. 108724-10-3](/img/structure/B15250196.png)
7-Bromothiazolo[4,5-c]pyridine-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromothiazolo[4,5-c]pyridine-2-thiol is a heterocyclic compound featuring a thiazole ring fused to a pyridine core at positions [4,5-c]. The bromine substituent at position 7 and the thiol (-SH) group at position 2 contribute to its unique physicochemical properties.
Key properties of the amine analog include:
- Molecular formula: C₆H₄BrN₃S
- Molecular weight: 230.09 g/mol
- XLogP3: 1.7 (indicating moderate lipophilicity) .
The thiol derivative is expected to exhibit higher reactivity due to the -SH group’s acidity and propensity for disulfide bond formation, which could influence its applications in medicinal chemistry or materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromothiazolo[4,5-c]pyridine-2-thiol typically involves the annulation of a thiazole ring to a pyridine derivative. One common method involves the reaction of 2-aminothiazole with a brominated pyridine derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like ethanol. The mixture is heated under reflux to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Key Functional Groups and Reactivity
The compound contains two reactive sites:
-
Thiol (-SH) group : Prone to oxidation and nucleophilic substitution.
-
Bromine substituent (Br) : Likely involved in electrophilic aromatic substitution or elimination reactions.
Nucleophilic Substitution (Thiol Group)
The thiol group can undergo substitution with alkyl halides or acyl chlorides, forming thioethers or thioesters. For example:
-
Reaction with methyl iodide could yield 7-bromo-[thiazolo[4,5-c]pyridine-2-S-methyl] .
-
Similar reactivity is observed in thiazolo-pyridine derivatives substituted with thiol groups .
Oxidation Reactions
Thiols are readily oxidized to sulfenic acids, sulfinic acids, or sulfonic acids. For instance:
-
H₂O₂ or m-chloroperbenzoic acid could oxidize the thiol to a sulfenic acid .
-
Extended oxidation may form disulfides or sulfoxides, as seen in related thiazole derivatives .
Electrophilic Aromatic Substitution (Bromine Substituent)
The bromine atom at position 7 may direct electrophiles to specific positions on the fused rings. For example:
-
Nitration or sulfonation could introduce substituents at para or meta positions relative to Br.
-
This reactivity pattern aligns with brominated heterocycles in kinase inhibitor studies .
Annulation Reactions
Thiazolo-pyridine scaffolds are often synthesized via annulation of thiazoles to pyridines. For example:
-
Ortho-amino(diisopropyldithiocarbamato)pyridine reacted with carboxylic acids and phosphorus oxychloride could form the core structure .
-
Bromination may occur post-annulation via electrophilic substitution or directed metalation.
Functionalization at Position 2 (Thiol Group)
The thiol group enables further derivatization:
-
S-Alkylation : Reaction with alkyl halides to form thioethers.
-
S-Oxidation : Conversion to sulfoxides/sulfones using oxidizing agents like H₂O₂ .
Biological Implications of Reactivity
The compound’s reactivity may influence its biological activity:
-
Enzyme Inhibition : Thiol groups can bind to metalloenzymes (e.g., cysteine proteases), while bromine may enhance lipophilicity for membrane interactions .
-
Kinase Targeting : Structural analogs, such as thiazolo[5,4-b]pyridine derivatives, exhibit c-KIT and PI3K inhibitory activity due to hydrogen bonding and hydrophobic interactions .
Comparison with Structural Analogs
Scientific Research Applications
7-Bromothiazolo[4,5-c]pyridine-2-thiol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 7-Bromothiazolo[4,5-c]pyridine-2-thiol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Structural Analogs with Thiazolo[4,5-c]pyridine Core
7-Bromo-[1,3]thiazolo[4,5-c]pyridin-2-amine
- Core : Thiazolo[4,5-c]pyridine.
- Substituents : Bromine (position 7), amine (-NH₂, position 2).
- Molecular weight : 230.09 g/mol.
- However, the thiol’s higher acidity (pKa ~10) could enable unique reactivity in nucleophilic substitution or metal coordination .
2-Mercaptothiazolo[4,5-c]pyridine Derivatives
- Core : Thiazolo[4,5-c]pyridine.
- Substituents : Varied halogens or alkyl groups.
- Key trends : Thiol-containing derivatives generally exhibit lower melting points and higher solubility in basic aqueous solutions compared to amine analogs due to deprotonation of the -SH group.
Heterocyclic Variants with Similar Substituents
7-Bromo-1-methyl-2-phenyl-1H-imidazo[4,5-c]pyridine
- Core : Imidazo[4,5-c]pyridine.
- Substituents : Bromine (position 7), methyl (position 1), phenyl (position 2).
- Molecular weight : 288.14 g/mol.
- This compound’s higher molecular weight and bulky substituents may reduce bioavailability compared to thiazolo derivatives .
Triazolo[1,5-c]pyrimidines (e.g., Compounds 8 and 9 from )
- Core : Triazolo-pyrimidine.
- Substituents : Tolyl groups.
- Key trends : NMR data shows downfield shifts in protons adjacent to electron-withdrawing substituents, suggesting stronger electron-deficient character compared to thiazolo derivatives. Melting points for triazolo[4,3-c]pyrimidines (e.g., compound 9) are higher than their [1,5-c] isomers, highlighting the impact of ring fusion position on stability .
Table 1: Comparative Analysis of Key Compounds
Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | XLogP3 | Key Properties/Reactivity |
---|---|---|---|---|---|
7-Bromothiazolo[4,5-c]pyridine-2-thiol | Thiazolo[4,5-c]pyridine | 7-Br, 2-SH | ~246.09 (estimated) | ~2.1* | High reactivity (thiol group), moderate lipophilicity |
7-Bromo-[1,3]thiazolo[4,5-c]pyridin-2-amine | Thiazolo[4,5-c]pyridine | 7-Br, 2-NH₂ | 230.09 | 1.7 | Enhanced H-bonding, lower acidity |
7-Bromo-1-methyl-2-phenyl-1H-imidazo[4,5-c]pyridine | Imidazo[4,5-c]pyridine | 7-Br, 1-CH₃, 2-Ph | 288.14 | N/A | Bulky substituents, π-π interactions |
[1,2,4]Triazolo[4,3-c]pyrimidine (9) | Triazolo-pyrimidine | p-Tolyl | N/A | N/A | High melting point, electron-deficient core |
*Estimated based on thiol’s contribution to logP.
Biological Activity
7-Bromothiazolo[4,5-c]pyridine-2-thiol is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a thiazole ring fused to a pyridine structure with a bromine substituent and a thiol group. This unique structure enables diverse interactions with biological targets.
Biological Activity Overview
The biological activity of this compound has been primarily investigated through its effects on various cancer cell lines and its potential as an antimicrobial agent.
Anticancer Activity
Recent studies have highlighted the compound's ability to inhibit specific kinases involved in cancer progression. For instance, it has shown promising results against the PI3K pathway, which is crucial for cell growth and survival.
Table 1: Inhibitory Activity Against PI3K Isoforms
Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) |
---|---|---|---|---|
This compound | 3.6 | 36 | 1.8 | 2.5 |
Data indicates that this compound exhibits significantly higher potency against PI3Kα compared to PI3Kβ .
The mechanism by which this compound exerts its anticancer effects involves the inhibition of key signaling pathways. Molecular docking studies suggest that the compound binds effectively to the ATP-binding site of PI3Kα, forming crucial hydrogen bonds with amino acid residues that stabilize the interaction .
Figure 1: Molecular Docking Interaction
Molecular Docking
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains. The compound's mechanism involves targeting bacterial DNA gyrase, an essential enzyme for DNA replication.
Table 2: Antimicrobial Activity Against Bacterial Strains
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 15 µg/mL |
Escherichia coli | 20 µg/mL |
Pseudomonas aeruginosa | 25 µg/mL |
These results indicate that the compound exhibits significant antibacterial properties, making it a candidate for further development in treating bacterial infections .
Case Studies
Several case studies have documented the efficacy of thiazolo derivatives in clinical settings:
- Breast Cancer Treatment : A study evaluated various thiazolo derivatives for their antiproliferative effects on breast cancer cell lines (MCF-7 and MDA-MB-468). The results indicated that compounds similar to this compound showed significant cytotoxicity, leading to further investigations into their therapeutic potential .
- Antitubercular Agents : Research has shown that thiazolopyridine derivatives exhibit antitubercular activity by inhibiting DNA gyrase. This suggests that compounds like this compound could be explored for their potential use in treating tuberculosis .
Properties
CAS No. |
108724-10-3 |
---|---|
Molecular Formula |
C6H3BrN2S2 |
Molecular Weight |
247.1 g/mol |
IUPAC Name |
7-bromo-3H-[1,3]thiazolo[4,5-c]pyridine-2-thione |
InChI |
InChI=1S/C6H3BrN2S2/c7-3-1-8-2-4-5(3)11-6(10)9-4/h1-2H,(H,9,10) |
InChI Key |
RKZTVKBTYPGBRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C=N1)Br)SC(=S)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.